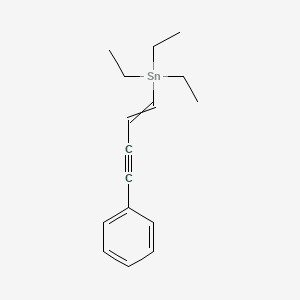
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is a chemical compound that belongs to the organotin family It is characterized by the presence of a tin atom bonded to a triethyl group and a 4-phenylbut-1-en-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triethylstannyl lithium with 4-phenylbut-1-en-3-yn-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The triethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tin oxides and phenylbutenyl derivatives.
Reduction: Formation of simpler organotin compounds.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism of action of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane
- 1-phenyl-3-buten-1-ol
- 4-phenyl-1-buten-4-ol
Uniqueness
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
650605-85-9 |
|---|---|
Fórmula molecular |
C16H22Sn |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
triethyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h1-2,4-6,8-9H;3*1H2,2H3; |
Clave InChI |
CFEGQGOCHVAURW-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C=CC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

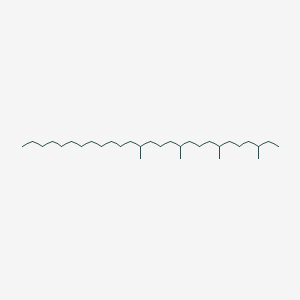


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
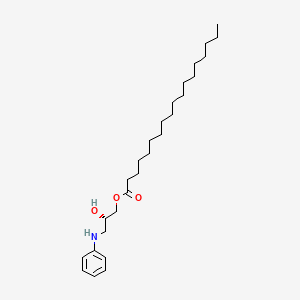
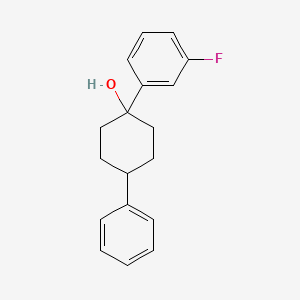
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)

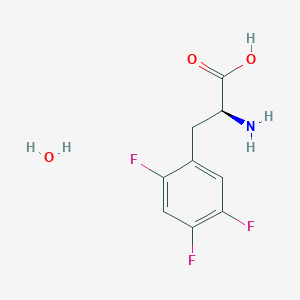
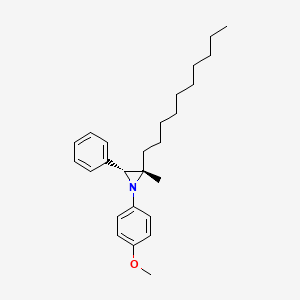
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

